methyl (2Z)-2-hydroxy-4-oxopent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is an organic compound with the molecular formula C6H8O4 It is a derivative of pentenoic acid and contains both hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-oxopent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the aldol condensation of acetaldehyde with methyl acetoacetate, followed by dehydration to form the desired product. This reaction requires a base catalyst such as sodium hydroxide and is conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of 2-oxo-4-oxopent-2-enoic acid.
Reduction: Formation of methyl (2Z)-2-hydroxy-4-hydroxypent-2-enoate.
Substitution: Formation of amides or alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence metabolic processes. The compound may also act as an inhibitor or activator of certain enzymes, affecting cellular functions and biochemical pathways.
Comparison with Similar Compounds
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate can be compared with similar compounds such as:
Methyl (2E)-2-hydroxy-4-oxopent-2-enoate: Differing in the configuration of the double bond, which can affect its reactivity and interactions.
Methyl 2-hydroxy-4-oxobutanoate: Lacking the double bond, resulting in different chemical properties and applications.
Ethyl (2Z)-2-hydroxy-4-oxopent-2-enoate: Similar structure but with an ethyl ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, also known as a derivative of 2-hydroxy-4-oxopent-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ester functional group, a hydroxyl group, and a keto group adjacent to a double bond. Its chemical formula is C6H8O4. The compound's structural features contribute to its reactivity and interactions with biological systems, making it a subject of interest in medicinal chemistry and organic synthesis.
Metabolic Pathways
Research indicates that this compound plays a significant role in various metabolic pathways. It has been implicated in the degradation of aromatic compounds, particularly in the bacterial metabolism of phenylpropionic acids. This suggests potential applications in environmental biochemistry and microbiology.
Enzyme Interactions
The compound has shown the ability to interact with various enzymes involved in metabolic processes. Its structural characteristics allow it to modulate enzyme activity, which could lead to potential applications in drug development. For instance, it may serve as a lead compound for designing inhibitors or activators targeting specific biochemical pathways. Further exploration of these interactions could reveal new therapeutic targets.
Synthesis Methods
Several synthesis methods have been reported for this compound. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired compound. The versatility of this compound in synthetic organic chemistry is notable, as it can be utilized in various reactions due to its functional groups.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties. For example, it has been evaluated against various bacterial strains, showing promising results that indicate its potential use in developing new antimicrobial agents .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer activity. A study highlighted its effects on cancer cell lines, indicating that this compound could inhibit cell proliferation through specific mechanisms yet to be fully elucidated .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Contains an ester functional group | Used extensively in organic synthesis |
Methyl (2E)-2-hydroxy-4-oxopent-2-enoate | Different double bond configuration | Affects reactivity and biological activity |
Methyl 2-hydroxy-4-oxobutanoate | Lacks a double bond | Different chemical properties |
Ethyl (2Z)-2-hydroxy-4-oxopent-2-enoate | Ethyl ester group influences solubility | Variations in reactivity compared to methyl ester |
This table illustrates how structural variations affect the biological activity and applications of these compounds.
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl (Z)-2-hydroxy-4-oxopent-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3,8H,1-2H3/b5-3- |
InChI Key |
MDDGCJKFWXCCGN-HYXAFXHYSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C(=O)OC)\O |
Canonical SMILES |
CC(=O)C=C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.